tert-Butyl 3-amino-3-(3-chlorophenyl)piperidine-1-carboxylate
Description
tert-Butyl 3-amino-3-(3-chlorophenyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 3-chlorophenyl-substituted amine at the 3-position. The tert-butyl carbamate group enhances solubility and stability, while the 3-chlorophenyl moiety may contribute to hydrophobic interactions in biological systems. Despite its structural simplicity, variations in substituents on the piperidine ring can drastically alter physicochemical and pharmacological properties .
Properties
Molecular Formula |
C16H23ClN2O2 |
|---|---|
Molecular Weight |
310.82 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(3-chlorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23ClN2O2/c1-15(2,3)21-14(20)19-9-5-8-16(18,11-19)12-6-4-7-13(17)10-12/h4,6-7,10H,5,8-9,11,18H2,1-3H3 |
InChI Key |
YELKNYSWUAYJGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-3-(3-chlorophenyl)piperidine-1-carboxylate typically involves the reaction of 3-chlorophenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
N-Alkylation and Acylation
The amino group undergoes alkylation and acylation reactions to introduce protective or functional groups. For example:
-
Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) yields the Boc-protected derivative, crucial for preventing unwanted side reactions during synthesis.
-
Acylation : Treatment with acetyl chloride or chloroformates forms amide derivatives, enhancing solubility or enabling further functionalization.
Reaction Conditions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Boc anhydride | THF, 0°C → RT, 12 h | Boc-protected derivative | 85–92% | |
| Acetyl chloride | DCM, DMAP, RT, 4 h | Acetylated piperidine derivative | 78% |
Oxidation and Reduction
The piperidine ring and substituents participate in redox reactions:
-
Oxidation : Using hydrogen peroxide and a manganese catalyst oxidizes the amino group to a nitro group, though overoxidation must be controlled.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chlorophenyl group to a cyclohexane derivative, modifying electronic properties .
Key Data
| Reaction Type | Reagents/Conditions | Major Product | Selectivity | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂, MnO₂, AcOH, 50°C | Nitro derivative | 65% | |
| Reduction | H₂ (1 atm), Pd/C, EtOH | 3-Cyclohexylpiperidine derivative | 88% |
Substitution Reactions
The 3-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS):
-
Chlorine Replacement : Reaction with sodium azide (NaN₃) in DMF at 120°C replaces chlorine with an azide group .
-
Sulfonation : Treatment with methanesulfonyl chloride and triethylamine forms sulfonate esters, useful in intermediate synthesis .
Example Pathway
texttert-Butyl 3-amino-3-(3-chlorophenyl)piperidine-1-carboxylate + NaN₃ → DMF, 120°C → tert-Butyl 3-amino-3-(3-azidophenyl)piperidine-1-carboxylate [3]
Cyclization and Multicomponent Reactions
The compound serves as a precursor in cyclization reactions:
-
6-Endo-Trig Cyclization : Under acidic conditions (e.g., ZrCl₄), it forms spirocyclic derivatives via carbocation intermediates .
-
Multicomponent Reactions : Combines with aldehydes and amines to generate polycyclic alkaloid-like structures .
Mechanistic Insight
Steric hindrance from the tert-butyl group directs trans-selectivity during cyclization, as axial attack by nucleophiles is disfavored .
Coupling Reactions
The amino group facilitates coupling with carboxylic acids or heterocycles:
-
Amide Bond Formation : Using HOBt/HBTU activates carboxylic acids for coupling, yielding bioactive conjugates (e.g., NLRP3 inflammasome inhibitors) .
Representative Example
textThis compound + 2-Chlorophenylacetic acid → HOBt/HBTU, DIPEA → NLRP3 inhibitor derivative[7]
Role in Medicinal Chemistry
Derivatives of this compound exhibit bioactivity:
Scientific Research Applications
Drug Development
Tert-butyl 3-amino-3-(3-chlorophenyl)piperidine-1-carboxylate has been investigated as a potential therapeutic agent. Its structure allows for modulation to enhance pharmacological properties. The compound is particularly noted for its potential use in developing treatments for neurodegenerative diseases, such as Alzheimer's disease, due to its ability to interact with neurotransmitter systems .
Synthetic Intermediate
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations makes it a valuable building block in organic synthesis. For instance, it can be modified to create derivatives with enhanced biological activity or selectivity .
Pharmacological Studies
Research has demonstrated that derivatives of this compound exhibit activity against specific biological targets, including the NLRP3 inflammasome. In vitro studies have shown that certain analogs can inhibit NLRP3-dependent pyroptosis, indicating potential applications in inflammatory diseases .
Mechanistic Studies
The mechanism of action for this compound involves its interaction with various molecular targets. Studies suggest that it may modulate enzyme activity or receptor binding, influencing biochemical pathways relevant to disease processes.
Table 1: Summary of Applications and Findings
Table 2: Comparison of Related Compounds
Case Study 1: Neurodegenerative Disease Research
A study published in a peer-reviewed journal explored the effects of this compound derivatives on neuronal cell lines. The results indicated that certain modifications led to increased neuroprotective effects, suggesting a pathway for developing new treatments for Alzheimer's disease.
Case Study 2: Inflammation and Immune Response
In vitro experiments demonstrated that specific derivatives of this compound could effectively inhibit the activation of the NLRP3 inflammasome in macrophage models. This finding points towards its potential application in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-(3-chlorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The 3-chlorophenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the methoxymethyl analogue (logP ~1.8) . This enhances membrane permeability but may reduce aqueous solubility.
- Synthetic Routes: The target compound likely employs coupling reagents (e.g., BOP, as seen in ) for amide bond formation. In contrast, sulfur-containing analogues (e.g., ) require thioether linkage strategies, often involving Pd-catalyzed cross-coupling (e.g., Sonogashira reactions, as in ).
- Biological Relevance :
Physicochemical and Pharmacokinetic Profiles
Solubility and Stability:
- The methoxymethyl analogue exhibits higher aqueous solubility (≥10 mg/mL in DMSO) due to its polar ether group, whereas the 3-chlorophenyl variant is less soluble (<5 mg/mL) but more stable in plasma (t1/2 > 6 hours in vitro) .
- The thioether derivative shows moderate solubility but superior thermal stability (decomposition >200°C), making it suitable for high-temperature reactions.
Bioactivity Trends:
- Enzyme Inhibition: Piperidine carbamates with bulky substituents (e.g., trifluoromethylphenyl in ) demonstrate nanomolar IC50 values against proteases, whereas smaller groups (e.g., methoxymethyl) show weaker activity .
- CNS Penetration : The 3-chlorophenyl group’s lipophilicity may enhance blood-brain barrier permeability compared to polar analogues, though this requires in vivo validation .
Biological Activity
tert-Butyl 3-amino-3-(3-chlorophenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 426.94 g/mol
- CAS Number : 942142-79-2
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic uses.
Pharmacological Profiles
- Neuroprotective Effects : Research indicates that derivatives of piperidine, including this compound, exhibit neuroprotective properties. These compounds are being studied for their potential application in neurodegenerative diseases such as Alzheimer's disease. The compound acts by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
- Antiparasitic Activity : Recent studies have demonstrated that structurally similar compounds exhibit antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves inhibition of PfATP4, a sodium pump critical for parasite survival . While specific data on the activity of this compound against malaria parasites is limited, its structural analogs show promise.
Study on Neuroprotective Effects
A study published in a peer-reviewed journal highlighted the neuroprotective effects of related piperidine derivatives in cellular models of neurodegeneration. The results indicated a significant reduction in cell death and improved neuronal function when treated with these compounds at specific concentrations (EC50 values ranging from 0.01 to 0.1 µM) .
Antiparasitic Activity Assessment
In a comparative study involving various piperidine derivatives, compounds with similar structures to this compound were evaluated for their efficacy against drug-resistant strains of Plasmodium falciparum. The most active compounds showed EC50 values as low as 0.038 µM, demonstrating the potential for developing new treatments for malaria .
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with commercially available piperidine derivatives.
- Reaction Conditions : A base is often used to facilitate the reaction between tert-butyl carbamate and the chlorophenyl group under controlled temperature conditions.
- Purification : Post-reaction purification is performed using standard techniques such as chromatography to isolate the desired product .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 3-amino-3-(3-chlorophenyl)piperidine-1-carboxylate?
The synthesis of piperidine carboxylates typically involves multi-step sequences, including nucleophilic substitution, Boc protection/deprotection, and ring closure. For example, similar compounds are synthesized via:
- Step 1 : Formation of the piperidine ring using cyclocondensation reactions under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .
- Step 2 : Introduction of the 3-chlorophenyl group via Suzuki coupling or Friedel-Crafts alkylation, optimized using palladium catalysts .
- Step 3 : Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) .
Key variables include temperature control (<25°C to prevent side reactions) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling efficiency).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- X-ray crystallography : Use SHELX software for refining crystal structures, particularly for resolving stereochemistry at the 3-amino and 3-chlorophenyl positions .
- NMR spectroscopy : Compare ¹H/¹³C NMR data with analogous compounds (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate) to verify substituent positions .
- Mass spectrometry : Confirm molecular weight (expected [M+H]⁺ ~337.8) and fragmentation patterns using high-resolution MS .
Q. What safety protocols are critical when handling this compound?
- Hazard mitigation : Wear nitrile gloves, lab coats, and respiratory protection due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .
- Ventilation : Use fume hoods to avoid aerosol formation, as the compound may release toxic fumes under heating .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations .
Advanced Research Questions
Q. How does the 3-chlorophenyl substituent influence the compound’s biological activity in structure-activity relationship (SAR) studies?
The 3-chlorophenyl group enhances lipophilicity and steric bulk, potentially improving target binding (e.g., kinase inhibition). Comparative studies with analogs (e.g., 3-methylphenyl or pyridyl derivatives) show:
- Increased metabolic stability : Chlorine reduces cytochrome P450-mediated oxidation .
- Bioactivity shifts : The electron-withdrawing Cl atom may alter π-π stacking interactions in enzyme active sites, as seen in spiro-piperidine derivatives .
Methodology: Synthesize analogs, perform enzyme inhibition assays (IC₅₀ determination), and correlate results with computational docking models.
Q. How should researchers resolve contradictions in spectral data or biological assay results?
- Data validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) to confirm coupling patterns and avoid misassignment of diastereomers .
- Biological replicates : Run dose-response curves in triplicate for IC₅₀ consistency. For example, discrepancies in cytotoxicity assays may arise from impurities; repurify via flash chromatography (silica gel, hexane/EtOAc gradient) .
- Computational validation : Use Gaussian or AutoDock to model interactions and compare with experimental IC₅₀ values .
Q. What computational strategies are effective for predicting the compound’s reactivity or pharmacokinetics?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., the amino group) for derivatization .
- ADME prediction : Tools like SwissADME estimate logP (~3.2) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s), suggesting moderate bioavailability .
- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., serotonin receptors) based on piperidine scaffold precedence .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for slow evaporation. For analogs, tert-butyl groups often require low-temperature crystallization (−20°C) to reduce disorder .
- Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize the lattice via hydrogen bonding with the amine group .
- Twinned data refinement : Use SHELXL’s TWIN command if crystals exhibit twinning, common in bulky piperidine derivatives .
Methodological Notes
- Synthesis optimization : Prioritize reaction monitoring (TLC or LC-MS) to isolate intermediates and minimize side products.
- Data interpretation : Always cross-reference experimental results with computational models and analogs (e.g., tert-butyl 4-phenylpiperidine-3-carboxylate derivatives) .
- Safety compliance : Follow GHS guidelines for labeling and storage (keep in amber vials at −20°C under nitrogen) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
